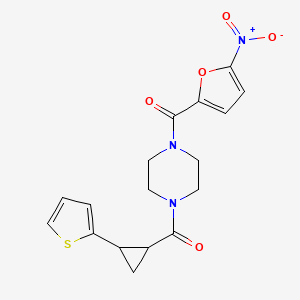

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups, including a nitrofuran group, a piperazine ring, and a cyclopropyl group attached to a methanone group. Nitrofuran compounds are often used in medicinal chemistry due to their wide range of biological activities . Piperazine rings are common in pharmaceuticals and have diverse biological activities. The cyclopropyl group is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a saturated six-membered ring with two nitrogen atoms opposite each other. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrofuran group, the piperazine ring, and the cyclopropyl group. Nitrofurans can undergo reduction reactions, while piperazines can participate in a variety of reactions including alkylation, acylation, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

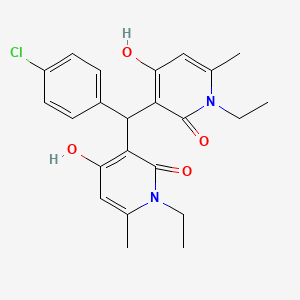

Anticancer and Antituberculosis Studies

Research has been conducted on derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for their potential anticancer and antituberculosis activities. A series of these derivatives were synthesized and evaluated against human breast cancer cell lines and Mycobacterium tuberculosis. Some compounds exhibited significant antituberculosis and anticancer activities, highlighting the potential of these derivatives in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial Activity

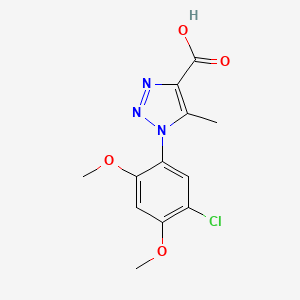

Another study synthesized triazole analogues of piperazine, which were evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

Derivatives of 1,2,4-triazole have also been synthesized and assessed for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

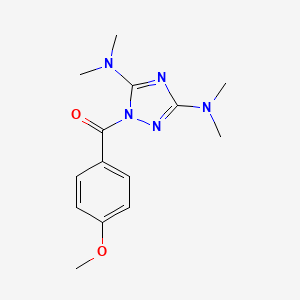

Antiviral Activities

Research into nitroimidazole derivatives, including those with piperazinyl groups, has explored their potential anti-HIV activity. These compounds were evaluated in cell-based assays for their effectiveness against HIV-1 and HIV-2, underscoring the potential for developing new antiviral therapeutics based on these chemical frameworks (Al-Masoudi et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. This could include testing its activity against various biological targets, optimizing its structure for improved activity or reduced side effects, and investigating its mechanism of action .

Eigenschaften

IUPAC Name |

[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c21-16(12-10-11(12)14-2-1-9-26-14)18-5-7-19(8-6-18)17(22)13-3-4-15(25-13)20(23)24/h1-4,9,11-12H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOXSFKJSMUBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2880741.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2880749.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)

![N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2880753.png)

![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2880760.png)